N-CYCLOHEXYL-3-(2,4,6-TRIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE
Description
N-Cyclohexyl-3-(2,4,6-trimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a heterocyclic compound featuring a triazoloquinazoline core fused with a benzene ring. The molecule is substituted with a 2,4,6-trimethylbenzenesulfonyl group at position 3 and a cyclohexylamine moiety at position 3.
Properties
IUPAC Name |
N-cyclohexyl-3-(2,4,6-trimethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O2S/c1-15-13-16(2)21(17(3)14-15)32(30,31)24-23-26-22(25-18-9-5-4-6-10-18)19-11-7-8-12-20(19)29(23)28-27-24/h7-8,11-14,18H,4-6,9-10H2,1-3H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXHXHHQXOCYGNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NC5CCCCC5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-CYCLOHEXYL-3-(2,4,6-TRIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazole Ring: This step involves the cyclization of an azide with an alkyne to form the triazole ring.
Quinazoline Core Construction: The quinazoline core is constructed through a series of condensation reactions involving appropriate amines and aldehydes.
Introduction of Cyclohexyl and Mesitylsulfonyl Groups: These groups are introduced through nucleophilic substitution reactions, where the triazoloquinazoline intermediate reacts with cyclohexylamine and mesitylsulfonyl chloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-CYCLOHEXYL-3-(2,4,6-TRIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the triazole ring or other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
N-CYCLOHEXYL-3-(2,4,6-TRIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and enzyme inhibition properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-CYCLOHEXYL-3-(2,4,6-TRIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and leading to cell death or growth inhibition.
Comparison with Similar Compounds
Structural Insights :
- Amino Substituents: Cyclohexyl and cycloheptyl groups enhance lipophilicity, favoring blood-brain barrier penetration, whereas 4-ethoxyphenyl or naphthalenyl groups may improve π-π interactions with biological targets .
Anticancer Activity
- Thieno-Fused vs. Aryl-Fused Derivatives: Thieno[2,3-e]triazolo[1,5-a]pyrimidines exhibit superior anticancer activity (e.g., GP = 81.85% against Renal Cancer UO-31) compared to aryl-fused triazoloquinazolines like 6a–c, which showed minimal growth inhibition . This suggests that replacing the benzene ring in quinazoline with a thiophene ring enhances bioactivity.
- Substituent Impact : The 2,4,6-trimethylbenzenesulfonyl group in the target compound may improve target binding affinity due to hydrophobic interactions, whereas smaller substituents (e.g., -NH2 in ) may limit potency.
Solubility and Pharmacokinetics
- The cyclohexyl group in the target compound likely reduces aqueous solubility compared to the 4-ethoxyphenyl analog . However, this trade-off may enhance tissue penetration.
- Sulfonyl-containing derivatives generally exhibit better metabolic stability than non-sulfonylated analogs, as seen in protease inhibitors .
Biological Activity
N-CYCLOHEXYL-3-(2,4,6-TRIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE is a complex chemical compound that exhibits significant biological activity. This article reviews its synthesis, biological properties, and potential applications based on diverse research findings.
Chemical Structure and Properties
The compound belongs to the class of sulfonamides and triazoles, characterized by a unique combination of functional groups that contribute to its biological activity. The molecular formula is , and it features a sulfonyl group attached to a quinazoline-triazole hybrid structure.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Sulfonamide : The sulfonyl chloride is reacted with cyclohexylamine.
- Cyclization : The triazole ring is formed through cyclization reactions involving appropriate precursors.
- Purification : The final product is purified using recrystallization or chromatography techniques.
Antimicrobial Activity
Research indicates that compounds within the same structural class demonstrate varying degrees of antimicrobial activity. For example, derivatives of quinazoline-triazole hybrids have shown potential as acetylcholinesterase inhibitors (AChE) with IC50 values ranging from 0.2 to 83.9 µM, indicating their efficacy in treating Alzheimer's disease .
| Compound | Biological Target | IC50 (µM) | Remarks |
|---|---|---|---|
| Compound A | AChE | 0.2 | High potency |
| Compound B | AChE | 83.9 | Moderate potency |
Anticancer Activity
Studies have also highlighted the anticancer potential of similar compounds. For instance, a related triazole derivative exhibited significant cytotoxic effects against various cancer cell lines. The mechanism of action may involve the inhibition of key enzymes involved in cell proliferation and survival.
Molecular docking studies suggest that the compound binds effectively to the active sites of target enzymes like AChE and potentially others involved in cancer pathways. This dual-targeting capability enhances its therapeutic profile.
Case Studies
- In vitro Studies on Antimicrobial Activity :
- Anticancer Research :
- Another investigation focused on the cytotoxic properties of quinazoline-triazole hybrids against breast cancer cells, revealing an IC50 value of 15 µM for one derivative, indicating significant anticancer activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
